molecular formula C14H18N2O4 B596632 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid CAS No. 1245645-20-8

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid

Cat. No. B596632
CAS RN: 1245645-20-8
M. Wt: 278.308
InChI Key: BOVSVMCJRLZPAW-UHFFFAOYSA-N
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Description

The compound “7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid” is a complex organic molecule. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the naphthyridine ring and the Boc group. The Boc group is a bulky group that can significantly influence the conformation and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the addition or removal of the Boc protecting group. The Boc group can be removed by treatment with acid, most often TFA . The removal of the Boc group is a key step in many synthetic procedures, allowing for further reactions to occur at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the Boc group and the naphthyridine ring. The Boc group is a bulky group that can influence the solubility and reactivity of the compound .

Scientific Research Applications

Combinatorial Synthesis and Heterocyclic Chemistry

A study by Li et al. (2013) demonstrated the combinatorial synthesis of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives under catalyst-free conditions. This process involves a three-component reaction yielding high yields of fused heterocycles, indicating the compound's utility in creating complex molecular structures for potential pharmaceutical applications Li et al., 2013.

Pharmaceutical Intermediate Synthesis

Sun Na-na (2010) conducted control analysis in the production of cephalosporin drugs by HPLC, showcasing the compound as an important intermediate for the production of vast cephalosporin drugs. This highlights its role in the synthesis and quality control of antibiotics Sun Na-na, 2010.

Supramolecular Chemistry

Research by Jin et al. (2011) focused on hydrogen-bonded supramolecular networks in organic acid–base salts. The study provides insights into noncovalent weak interactions between organic bases and carboxylic acid derivatives, demonstrating the compound's relevance in understanding molecular assembly and complex formation Jin et al., 2011.

Asymmetric Synthesis

Xue et al. (2002) described the asymmetric syntheses of piperidinedicarboxylic acid derivatives, showcasing the utility of this compound in enantioselective synthesis strategies. This research underscores its importance in creating chiral molecules for pharmaceutical development Xue et al., 2002.

Antimycobacterial Research

Sriram et al. (2007) synthesized and evaluated 1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acids for antimycobacterial activity. This work showcases the potential of naphthyridine derivatives in developing new antimicrobial agents Sriram et al., 2007.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is being used as an intermediate in organic synthesis, its primary role would be as a protected form of an amine, allowing for selective reactions to occur elsewhere in the molecule .

Safety and Hazards

As with any chemical compound, handling “7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid” should be done with care. It may cause skin and eye irritation, and may have harmful effects if inhaled or swallowed .

Future Directions

The use of Boc-protected amines like “7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid” is a common strategy in organic synthesis . Future research may focus on developing more efficient methods for adding and removing the Boc group, or on finding new applications for these types of compounds in the synthesis of pharmaceuticals and other complex organic molecules .

properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-5-4-9-6-10(12(17)18)7-15-11(9)8-16/h6-7H,4-5,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVSVMCJRLZPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743262
Record name 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245645-20-8
Record name 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid
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